Pramipexole Glucose Adduct
Description
Properties
Molecular Formula |
C₁₆H₂₇N₃O₅S |
|---|---|
Molecular Weight |
373.47 |
Origin of Product |
United States |
Mechanistic Pathways of Pramipexole Glucose Adduct Formation
Elucidation of Maillard Reaction in Adduct Genesis
The Maillard reaction is a well-established chemical pathway that explains the incompatibility between APIs containing primary or secondary amine groups and reducing sugars used as excipients in drug formulations. nih.govresearchgate.net In the case of pramipexole (B1678040), its molecular structure includes a primary amine group which can act as a nucleophile, making it susceptible to reaction with the carbonyl group of a reducing sugar. researchgate.net This interaction is the foundational step in the genesis of pramipexole-sugar adducts. nih.gov Studies have identified such adducts as impurities in solid dosage forms of pramipexole, particularly when excipients like mannitol (B672), which may contain reducing sugar impurities (e.g., glucose, mannose), are used. nih.govresearchgate.net
The initial step of the Maillard reaction involves the nucleophilic attack of pramipexole's primary amino group on the carbonyl carbon of the open-chain form of glucose. This condensation reaction results in the elimination of a water molecule and the formation of an unstable intermediate known as a Schiff base, or N-glycoside. researchgate.net This formation of an imine is a reversible process, but it sets the stage for more stable products to be formed. wikipedia.org
Following the formation of the Schiff base, a crucial isomerization occurs, known as the Amadori rearrangement. wikipedia.org This acid or base-catalyzed reaction converts the N-glycoside of the aldose sugar into a more stable 1-amino-1-deoxy-ketose, which is referred to as the Amadori product. wikipedia.org This intramolecular redox reaction is a key step that irreversibly fixes the amine to the sugar moiety. wikipedia.org The Amadori product is a stable ketoamine intermediate that serves as a precursor to the formation of more complex structures known as advanced glycation end-products (AGEs). researchgate.netwikipedia.org The identification of pramipexole-sugar adducts in pharmaceutical products strongly suggests the occurrence of this pathway. nih.govresearchgate.net
The reaction is not exclusive to glucose. Any reducing sugar, characterized by the presence of a free aldehyde or ketone group, can potentially react with pramipexole's primary amine. Research has specifically identified and characterized adducts of pramipexole with other reducing sugars, such as mannose and ribose. nih.govresearchgate.net These sugars are sometimes present as impurities in commonly used pharmaceutical excipients like mannitol. nih.gov The formation of pramipexole mannose adduct and pramipexole ribose adduct has been confirmed through ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS) in studies investigating impurities in pramipexole formulations. nih.govresearchgate.net
Table 1: Reducing Sugars Involved in Pramipexole Adduct Formation
| Reducing Sugar | Adduct Formed | Context of Observation | Source |
|---|---|---|---|
| Glucose | Pramipexole Glucose Adduct | Postulated as part of the Maillard reaction pathway. | nih.gov |
| Mannose | Pramipexole Mannose Adduct | Identified as an impurity in pramipexole solid dosage forms containing mannitol. | nih.govresearchgate.net |
| Ribose | Pramipexole Ribose Adduct | Identified as an impurity in pramipexole solid dosage forms containing mannitol. | nih.govresearchgate.net |
Kinetic and Thermodynamic Aspects of Adduction
The rate and extent of pramipexole-glucose adduct formation are significantly influenced by environmental conditions. Key factors include temperature and the presence of water or humidity, which affect the reaction kinetics and thermodynamics.
Elevated temperatures are known to promote and accelerate the Maillard reaction. nih.gov In laboratory settings designed to simulate and study the formation of these impurities, thermal stress is intentionally applied. For instance, heating a mixture of pramipexole and mannitol at 105°C for 6 hours was shown to intentionally increase the formation of sugar-adduct impurities. researchgate.net This demonstrates that the reaction rate is highly dependent on temperature, a critical consideration during the manufacturing and storage of pharmaceutical products containing pramipexole. nih.govresearchgate.net
Table 2: Effect of Temperature on Pramipexole Adduct Formation
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Ambient Temperature | Adduct formation occurs over time. | Standard degradation pathway. | nih.govresearchgate.net |
| Elevated Temperature (e.g., 105°C) | Significant acceleration of adduct formation. | High temperatures during processing or storage increase the risk of impurity formation. | researchgate.net |
| Stability Testing (40°C) | Presence of adducts noted during stability studies. | Confirms reaction proceeds at moderately elevated temperatures. | researchgate.net |
Water plays a critical role in the Maillard reaction. Simulation studies have shown that the presence of water, such as in wet-granulation processes, leads to a significant increase in the formation of pramipexole-sugar adducts compared to control samples prepared without water. nih.gov This is because water can facilitate the mobility of reactants and may participate in the initial condensation step. Stability testing of formulations at high relative humidity (e.g., 75% RH) also provides conditions conducive to adduct formation, highlighting the importance of controlling moisture content in the final drug product. researchgate.net
Table 3: Effect of Water/Humidity on Pramipexole Adduct Formation
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Dry Mix (Control) | Lower levels of adduct formation. | Reduced water activity slows the reaction. | nih.gov |
| Wet Granulation | Significantly increased adduct formation. | The presence of water accelerates the reaction. | nih.gov |
| High Humidity Storage (75% RH) | Adducts are formed and monitored during stability studies. | High humidity storage conditions can promote the formation of adduct impurities. | researchgate.net |
pH Dependency of Adduct Formation Pathways
The formation of adducts between pramipexole and glucose, a classic example of the Maillard reaction, is significantly influenced by the pH of the environment. The Maillard reaction, a non-enzymatic browning process, involves a complex series of reactions between the primary amine group of pramipexole and the carbonyl group of a reducing sugar like glucose. The kinetics of this reaction are highly pH-dependent. sandiego.edu
Generally, the initial stages of the Maillard reaction are accelerated under neutral to slightly alkaline conditions, which favor the nucleophilic attack of the unprotonated amino group on the sugar's carbonyl group. Conversely, acidic conditions (pH < 6) can slow down the initial reaction rate by protonating the amine group, reducing its nucleophilicity. sandiego.edu However, subsequent stages of the reaction, such as the Amadori rearrangement and further degradation pathways, have different optimal pH ranges.
Studies on the iontophoretic transport of pramipexole have shown that its molecular charge is pH-dependent; at pH 3.0, it carries a +2 charge, while at pH 7.0, it has a +1 charge. nih.gov This variation in charge state directly impacts the molecule's reactivity. A lower pH that protonates pramipexole's primary amine would inhibit the initial step of adduct formation with glucose. Therefore, controlling the pH in pharmaceutical formulations is a critical parameter to minimize the formation of these sugar adducts.
Below is a table summarizing the general influence of pH on the different stages of the Maillard reaction, which is the principal pathway for pramipexole-glucose adduct formation.
| Reaction Stage | General Effect of pH | Rationale |
| Initial Stage (Schiff Base Formation) | Rate increases with pH, typically optimal in the neutral to alkaline range (pH 6-10). | A higher pH deprotonates the primary amine group, increasing its nucleophilicity and facilitating the attack on the sugar's carbonyl group. sandiego.edu |
| Intermediate Stage (Amadori Rearrangement) | Acid-catalyzed. The rate is generally faster in acidic to neutral conditions. | The rearrangement of the Schiff base to the more stable Amadori product is catalyzed by the presence of protons. |
| Final Stage (Melanoidin Formation) | Complex dependency; proceeds under both acidic and alkaline conditions, but mechanisms and products differ. | Involves numerous degradation and polymerization reactions, each with its own pH sensitivity. sandiego.edu |
**2.3. Drug-Excipient Interactions as Precursors to Adduct Formation
The interaction between an active pharmaceutical ingredient (API) and its excipients is a fundamental aspect of formulation stability. In the case of pramipexole, certain excipients can act as precursors or catalysts for the formation of degradation adducts.
Drug-Excipient Interactions as Precursors to Adduct Formation
Investigation of Pramipexole Reactivity with Saccharide-Containing Excipients (e.g., Mannitol)
Mannitol is a sugar alcohol commonly used as a diluent in tablet formulations due to its chemical stability and good manufacturing properties. nih.gov While mannitol itself is a non-reducing sugar alcohol and thus less reactive, it can contain trace amounts of reducing sugar impurities such as mannose, glucose, and ribose, which are often byproducts of its manufacturing process. nih.gov
Research has identified unknown impurities in pramipexole oral drug formulations containing mannitol. nih.govresearchgate.net Through advanced analytical techniques like UPLC-HRMS, these impurities were proposed to be pramipexole-mannose and pramipexole-ribose adducts. nih.gov The formation of these adducts is a direct result of the Maillard reaction between the primary amine of pramipexole and the reducing sugar impurities present in the mannitol excipient. nih.govresearchgate.net
Simulation studies mimicking the wet granulation process, which involves water and heat, showed a significant increase in the formation of these sugar-adduct impurities, confirming the proposed reaction pathway. nih.gov This highlights that while mannitol is generally considered a compatible excipient, the purity of the mannitol grade is critical. The presence of reducing sugar impurities can lead to the degradation of pramipexole, especially under the stress conditions of manufacturing. nih.gov The compatibility between pramipexole and the chosen excipient is therefore a crucial factor for the stability of the final drug product. researchgate.net
The table below details the impurities identified in pramipexole formulations containing mannitol.
| Impurity | Proposed Structure | Precursor Molecule from Excipient | Reaction Pathway |
| Impurity 1 (m/z 344) | Pramipexole Ribose Adduct | Ribose (impurity in mannitol) | Maillard Reaction nih.govresearchgate.net |
| Impurity 2 (m/z 374) | Pramipexole Mannose Adduct | Mannose (impurity in mannitol) | Maillard Reaction nih.govresearchgate.net |
Catalyst and Impurity-Mediated Adduct Formation (e.g., Formalin Traces)
Beyond direct reactants, trace-level impurities within excipients can act as catalysts, mediating the formation of complex adducts. A notable example is the role of formalin (formaldehyde) traces in the degradation of pramipexole. mdpi.com
During stability studies of pramipexole extended-release tablets, a specific degradation impurity was detected and identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearchgate.netresearcher.life The formation of this impurity was attributed to a drug-excipient interaction mechanism. It is proposed that trace levels of formalin, which can be present in cellulose-based excipients like hydroxypropyl methyl cellulose (B213188) (HPMC), catalyze the conversion of pramipexole into a reactive imine intermediate. mdpi.com This imine intermediate then reacts with a methoxy (B1213986) group, also supplied by the HPMC excipient, to form the final N-methoxymethyl adduct. mdpi.com
This pathway was confirmed by laboratory studies where stressing pramipexole in the presence of formalin and methanol (B129727) resulted in an increased formation of the identified impurity. mdpi.com This demonstrates that even minute quantities of an impurity like formaldehyde (B43269) can have a significant impact on the stability profile of the drug product by catalyzing degradation pathways that would otherwise not occur or would proceed at a much slower rate.
The following table summarizes the key aspects of this impurity-mediated adduct formation.
| Impurity | (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| Catalyst | Formalin (Formaldehyde) Traces mdpi.com |
| Source of Catalyst | Cellulose-based excipients (e.g., HPMC) mdpi.com |
| Proposed Mechanism | 1. Formalin catalyzes the conversion of pramipexole to a corresponding imine intermediate. 2. The imine intermediate reacts with a methoxy group from the HPMC excipient. mdpi.com |
Advanced Analytical Methodologies for Pramipexole Glucose Adduct Characterization
Chromatographic Separation Techniques for Adduct Isolation and Quantification
Chromatographic methods are fundamental in separating the pramipexole (B1678040) glucose adduct from the active pharmaceutical ingredient (API) and other related substances. The development and optimization of these techniques are critical for accurate quantification and isolation.
High-Performance Liquid Chromatography (HPLC) Method Development for Adduct Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. Method development for the pramipexole glucose adduct focuses on achieving optimal resolution from pramipexole and other potential degradation products. Key considerations in HPLC method development include the selection of an appropriate stationary phase and the optimization of the mobile phase composition. Gradient elution is often employed to ensure the effective separation of compounds with differing polarities.
A typical HPLC method might involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The buffer's pH is a critical parameter that can be adjusted to control the retention time and peak shape of the analytes. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification and purity assessment of the peaks.
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Aqueous Buffer and Organic Solvent (e.g., Acetonitrile) |
| Elution | Gradient |
| Detector | Photodiode Array (PDA) |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved separation efficiency. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of the this compound, UPLC can provide sharper and more resolved peaks, leading to lower detection and quantification limits. The enhanced sensitivity of UPLC is particularly beneficial for the trace-level analysis of impurities. The principles of method development are similar to HPLC but require careful optimization of the flow rate and gradient profile to fully leverage the benefits of the smaller particle size.
Stationary Phase and Mobile Phase Optimization for Pramipexole Adduct Analysis
The choice of stationary and mobile phases is paramount for the successful chromatographic separation of the this compound.
Stationary Phase:
C18 (Octadecylsilane): This is the most common stationary phase for reversed-phase chromatography and is often the first choice for the analysis of pramipexole and its impurities. Its nonpolar nature provides good retention for a wide range of organic molecules.
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to pi-pi interactions with aromatic analytes, which can be advantageous in resolving closely eluting compounds.
Mobile Phase:
Aqueous Component: Typically a buffer solution (e.g., phosphate, acetate, or formate) is used to control the pH and ionic strength of the mobile phase. The pH is a critical parameter as it affects the ionization state of the analytes and, consequently, their retention behavior.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used to modulate the elution strength of the mobile phase. The choice between them can influence the selectivity of the separation.
Gradient Elution: A gradient program, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good peak shape and in a reasonable timeframe.
| Component | Options | Purpose |
| Stationary Phase | C18, Phenyl-Hexyl | Provides the surface for separation based on polarity. |
| Mobile Phase (Aqueous) | Phosphate Buffer, Acetate Buffer, Formate Buffer | Controls pH and ionic strength. |
| Mobile Phase (Organic) | Acetonitrile, Methanol | Modulates elution strength. |
Relative Retention Time (RRT) Analysis for Adduct Identification
Relative Retention Time (RRT) is a useful parameter for the routine identification of impurities in chromatographic analysis. It is defined as the ratio of the retention time of the impurity to the retention time of the main peak (pramipexole).
RRT = (Retention Time of Impurity) / (Retention Time of Pramipexole)
By establishing a consistent RRT for the this compound under a specific chromatographic method, analysts can confidently identify its presence in different batches of the drug substance or product. This approach is widely used in quality control laboratories for its simplicity and reliability. It is important to note that the RRT is specific to a particular method and can be affected by changes in the chromatographic conditions.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
While chromatographic techniques can separate and quantify the this compound, High-Resolution Mass Spectrometry (HRMS) is indispensable for its definitive structural elucidation.
Accurate Mass Determination and Elemental Composition Analysis
HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.
For the this compound, HRMS would be used to measure the mass of the molecular ion. This measured mass is then compared to the theoretical masses of all possible elemental compositions. By applying constraints based on the known starting materials (pramipexole and glucose), the number of potential formulas can be significantly narrowed down.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In the context of the this compound, MS/MS provides crucial information about how the molecule breaks apart upon collision-induced dissociation.
Recent studies on impurities in pramipexole formulations have utilized ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS) to identify and characterize adducts. nih.gov While specific fragmentation data for the glucose adduct is not detailed in the provided search results, the analysis of similar adducts, such as the pramipexole mannose and ribose adducts, reveals a characteristic loss of the sugar moiety. For instance, the fragmentation of a lactose (B1674315) adduct showed the loss of a neutral fragment corresponding to the lactose moiety. researchgate.net This suggests that a primary fragmentation pathway for the this compound would likely involve the cleavage of the glycosidic bond, resulting in the separation of the pramipexole and glucose components.
A validated UPLC-MS/MS method for the determination of pramipexole itself monitors the precursor to product ion transition of m/z 212.1 → 153.0. nih.gov This established fragmentation of the parent pramipexole molecule would be a key feature in the MS/MS spectrum of the glucose adduct, appearing after the initial loss of the glucose unit. The molecular weight of the this compound is 373.47 g/mol . lgcstandards.com Therefore, the precursor ion for the adduct would be expected at approximately m/z 374 [M+H]+. The initial fragmentation would likely show a loss of 162 Da (the mass of a glucose residue), leading to a fragment ion at m/z 212, which corresponds to the protonated pramipexole molecule. Subsequent fragmentation of this ion would then follow the known pathway for pramipexole.
Electrospray Ionization (ESI) Techniques and Adduct Ion Formation
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like the this compound. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the intact adduct for mass analysis.
In studies characterizing pramipexole impurities, ESI in positive ion mode (ESI+) has been successfully employed. researchgate.net For the this compound, ESI would generate protonated molecules, [M+H]+, which can then be subjected to MS and MS/MS analysis. The formation of adduct ions with other species present in the mobile phase, such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+, is also possible and can provide additional confirmation of the molecular weight. The operating conditions for ESI-MS analysis are optimized to achieve stable and abundant ion generation. Typical parameters include the capillary voltage, cone voltage, desolvation temperature, and gas flow rates. For instance, in the analysis of related impurities, a capillary voltage of 2.5 kV, a cone voltage of 15 V, and a desolvation temperature of 450°C have been used. researchgate.net
The use of ESI is crucial for detecting and identifying adducts like the this compound, which may be present at low levels in pharmaceutical formulations. nih.gov The ability to generate intact molecular ions allows for the accurate determination of the adduct's molecular weight, which is the first step in its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of the this compound. NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise mapping of its structure.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. For the this compound, the ¹H NMR spectrum would be a composite of the signals from the pramipexole and glucose moieties.
A certificate of analysis for the this compound indicates that its identity was confirmed using ¹H NMR in a mixture of deuterated water (D₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). lgcstandards.com The spectrum would show characteristic signals for the aromatic and aliphatic protons of the pramipexole core, as well as the anomeric and other sugar protons of the glucose unit. The chemical shifts and coupling patterns of these protons would be crucial for confirming the presence of both components and for determining the point of attachment between them. While specific chemical shift data for the adduct is not available in the search results, the ¹H NMR spectrum of pramipexole itself has been documented. scispace.com Comparing the adduct's spectrum to that of the parent compound would reveal shifts in the signals of protons near the linkage point, providing strong evidence for the structure.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the this compound would give a distinct signal in the ¹³C NMR spectrum.
Analysis of the ¹³C NMR spectrum would allow for the identification of all carbon atoms in both the pramipexole and glucose parts of the adduct. The chemical shifts of the carbon atoms, particularly those at the point of linkage, would be significantly affected by the formation of the adduct. While specific ¹³C NMR data for the this compound is not provided in the search results, the characterization of other pramipexole impurities has utilized ¹³C NMR to confirm their structures. researchgate.net By comparing the ¹³C NMR spectrum of the adduct to the spectra of pramipexole and glucose, the specific carbon atoms involved in the bond formation can be identified.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. For a complex structure like the this compound, 2D NMR is essential for unambiguously confirming the proposed structure.
COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, helping to trace the connectivity of protons within the pramipexole and glucose moieties.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly valuable for identifying the linkage point between the pramipexole and glucose units, as it can show a correlation between a proton on one moiety and a carbon on the other.
The use of 2D NMR techniques has been reported in the structural elucidation of other pramipexole-related impurities, demonstrating their utility in confirming complex molecular structures. researchgate.net
Complementary Spectroscopic Techniques
In addition to mass spectrometry and NMR, other spectroscopic techniques can provide complementary information for the characterization of the this compound.
Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present in the molecule. The IR spectrum of the this compound would show characteristic absorption bands for N-H, C-H, C=N, and C-S bonds from the pramipexole moiety, as well as broad O-H and C-O bands from the glucose unit. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of pramipexole shows a maximum absorbance at around 262 nm. researchgate.net The spectrum of the adduct would likely be similar, with potential shifts depending on the nature of the linkage to the glucose moiety. nih.gov
By combining the data from these various analytical methodologies, a comprehensive and unambiguous structural characterization of the this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. The characterization of the this compound via IR spectroscopy involves a comparative analysis of the spectra of pramipexole, glucose, and the resulting adduct.
The formation of the this compound is presumed to occur via the Maillard reaction, which begins with the condensation of the primary amino group of pramipexole with the carbonyl group of the open-chain form of glucose. This initial reaction forms a Schiff base (imine), which can then undergo further rearrangements. These structural changes are detectable by IR spectroscopy.
Research Findings:
The IR spectrum of pramipexole exhibits characteristic absorption peaks corresponding to its functional groups. researchgate.netnih.gov The N-H stretching vibrations of the primary and secondary amines are typically observed in the region of 3400-3100 cm⁻¹. researchgate.net The aromatic C=C stretching of the benzothiazole (B30560) ring system and C-N stretching vibrations are also key features of the pramipexole spectrum. researchgate.net
Glucose, being a polyhydroxylated aldehyde, shows a very broad and intense O-H stretching band between 3500 and 3200 cm⁻¹ due to extensive hydrogen bonding. docbrown.info It also displays C-H stretching absorptions around 3000-2800 cm⁻¹ and a complex fingerprint region below 1500 cm⁻¹ with prominent C-O stretching and O-H bending vibrations. docbrown.infoglycodata.org
Upon formation of the this compound, significant changes in the IR spectrum are anticipated. A key indicator of the initial Schiff base formation is the appearance of a new absorption band corresponding to the C=N (imine) stretching vibration, typically found in the 1690-1640 cm⁻¹ region. longdom.org This may overlap with other absorptions, but its presence is a crucial piece of evidence for the adduct's formation. Concurrently, the characteristic N-H bending vibrations of the primary amine in pramipexole would diminish or disappear. The broad O-H band from the glucose moiety would likely remain, although its shape and position might be altered due to changes in hydrogen bonding patterns within the new molecule.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Parent Molecule | Expected Wavenumber (cm⁻¹) in Parent | Expected Wavenumber (cm⁻¹) in Adduct | Change upon Adduct Formation |
|---|---|---|---|---|
| N-H Stretch (Amine) | Pramipexole | 3400-3100 | Modified or diminished | Indicates involvement of the amino group in the reaction |
| C=N Stretch (Imine) | - | - | 1690-1640 | Appearance of a new peak, confirming Schiff base formation |
| O-H Stretch (Alcohol) | Glucose | 3500-3200 (broad) | 3500-3200 (broad, potentially altered) | Remains present, shape may change due to new H-bonding |
| C-H Stretch | Pramipexole/Glucose | 3000-2800 | 3000-2800 | Generally retained |
| C-O Stretch | Glucose | ~1100-1000 | ~1100-1000 | Generally retained |
UV-Visible Spectrophotometry for Chromophore Detection and Monitoring
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing functional groups). This technique is valuable for detecting the formation of the this compound and monitoring the progress of the Maillard reaction.
Pramipexole itself contains a benzothiazole ring system, which acts as a chromophore. europa.eu Studies have shown that pramipexole in various solvents exhibits a maximum absorbance (λmax) at approximately 262-263 nm. ajrconline.orginnovareacademics.in This absorption is due to the π → π* transitions within the aromatic system.
Research Findings:
The Maillard reaction is known to produce a series of compounds that absorb light in the UV-Vis region. The initial stages of the reaction may not significantly alter the λmax of the primary chromophore. However, as the reaction progresses, intermediate products and, eventually, advanced glycation end-products (AGEs) or melanoidins are formed. These products often contain new chromophores or extended conjugated systems.
Research on Maillard reactions in other systems shows a characteristic increase in absorbance in the 280-420 nm range. researchgate.netudl.cat The formation of colorless intermediate compounds, such as 5-hydroxymethylfurfural (B1680220) (a degradation product of hexoses), and other UV-absorbing intermediates can be monitored, often around 294 nm. nih.gov The development of yellowing and browning, indicative of the final stages of the Maillard reaction, is associated with an increase in absorbance at higher wavelengths, typically around 420 nm. researchgate.netudl.cat
Therefore, the formation of the this compound is expected to lead to changes in the UV-Vis spectrum over time, especially under conditions that promote the Maillard reaction (e.g., heating). A likely observation would be a gradual increase in absorbance in the 280-420 nm region, potentially with the appearance of new shoulders or peaks, alongside the primary pramipexole peak around 263 nm. This makes UV-Visible spectrophotometry a useful tool for monitoring the stability of formulations containing pramipexole and glucose.
Table 2: Predicted UV-Visible Spectrophotometry Data for this compound
| Analyte | Chromophore | Expected λmax (nm) | Predicted Spectral Changes in Adduct | Rationale |
|---|---|---|---|---|
| Pramipexole | Benzothiazole ring | ~263 | Primary peak may be retained, possibly with a slight shift | The core chromophore of pramipexole is initially intact. |
| This compound (Initial Stage) | Benzothiazole ring, Imine | ~263 and potential new shoulder | Appearance of new shoulder or peak; increased absorbance ~280-320 nm | Formation of Schiff base and early Maillard reaction intermediates. researchgate.net |
| This compound (Advanced Stage) | Melanoidins and other AGEs | Increased absorbance at 320-420 nm | Broad, increasing absorbance indicating browning | Formation of complex, colored advanced glycation end-products. researchgate.net |
Chemical Stability and Degradation Pathways Involving the Pramipexole Glucose Adduct
Forced Degradation Studies of Pramipexole (B1678040) and Adduct Proliferation
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of drug substances. nih.gov These studies involve exposing the drug to stress conditions such as heat, light, hydrolysis, and oxidation to accelerate its decomposition. nih.govscielo.br
The formation of sugar adducts with Pramipexole is significantly influenced by thermal stress, particularly in solid dosage forms containing excipients with reducing sugar impurities. nih.gov Mannitol (B672), a common excipient, can contain trace amounts of reducing sugars like mannose and ribose, which can react with Pramipexole's amine functional group. nih.gov This reaction, known as the Maillard reaction, is a well-known pathway for drug-excipient incompatibility. nih.gov
To investigate this, simulation studies mimicking the thermal stress of pharmaceutical manufacturing processes, such as wet granulation and heating, have been performed. nih.gov These studies demonstrated a significant increase in the formation of sugar-adduct impurities when Pramipexole was heated in the presence of water and mannitol. nih.gov High-performance liquid chromatography (HPLC) analysis of samples subjected to these conditions confirmed the enrichment of these adducts compared to control samples that were not heated. nih.gov
| Condition | Key Parameter | Observation | Reference |
|---|---|---|---|
| Manufacturing Simulation | Introduction of thermal stress and water (wet granulation) with mannitol | Significant increase in the formation of sugar-adduct impurities detected via HPLC. | nih.gov |
| Hot Melt Extrusion | Exposure to 130°C with basic polymethacrylate (B1205211) (bPMMA) | Concentration-dependent increase of a degradation product (formaldehyde adduct). | nih.gov |
| Dry Heat Degradation | Storage of solid Pramipexole at 50°C | The drug was found to be stable under these specific dry heat conditions. | scielo.brnih.gov |
Pramipexole's stability, and by extension the environment in which adducts may form or degrade, is significantly affected by pH and oxidative conditions. nih.gov Forced degradation studies have shown that Pramipexole undergoes significant degradation under hydrolytic (both acidic and basic) and oxidative stress. nih.govscielo.br
In acidic conditions (e.g., 3 M HCl at 80°C), Pramipexole degrades to form at least one major degradation product. nih.gov The rate of degradation is even faster in basic conditions. nih.gov Under oxidative stress, such as exposure to 30% hydrogen peroxide (H₂O₂), Pramipexole shows extensive degradation. scielo.br While these studies primarily focus on the degradation of the parent Pramipexole molecule, the conditions that degrade the drug are also likely to affect the stability of any formed adducts. The reactivity of Pramipexole's secondary amine group, a key site for adduct formation, is known to be pH-dependent. researchgate.net
| Stress Condition | Exposure Time | Percentage of Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis (HCl) | 1 hour | 7.54% | scielo.br |
| Base Hydrolysis (NaOH) | 1 hour | 4.88% | scielo.br |
| Oxidation (30% H₂O₂) | 4 hours | 58.70% | scielo.br |
Identification and Characterization of Secondary Degradation Products Derived from the Adduct
While the formation of initial Pramipexole-sugar adducts like the mannose and ribose adducts has been identified through mass spectrometry, the specific secondary degradation products derived from these adducts are less clearly defined in the available literature. nih.govresearchgate.net However, numerous degradation products of Pramipexole itself have been characterized under various stress conditions. It is plausible that the adduct, as an intermediate, could degrade into some of these same products or into unique compounds.
Identified degradation products of Pramipexole from general forced degradation studies include:
A hydrolysis product with a mass-to-charge ratio (m/z) of 153.3, formed under acidic conditions. nih.gov
A photolytic degradation product identified as (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid, formed upon exposure to sunlight. researchgate.net
An N-methoxymethyl impurity, identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which forms as a result of a drug-excipient interaction, particularly with celluloses containing trace formalin. mdpi.comresearchgate.net
Further research is needed to definitively establish the degradation pathways leading from the Pramipexole Glucose Adduct to specific secondary products.
Chemical Degradation Mechanisms: Role of Adducts as Intermediates in Broader Degradation Schemes
The formation of the this compound is a prime example of a drug-excipient interaction that serves as an initial step in a broader degradation scheme. researchgate.net The primary mechanism is the Maillard reaction, which occurs between the amine group of Pramipexole and the carbonyl group of a reducing sugar like glucose. nih.gov
The proposed mechanism involves the following steps:
Adduct Formation: The nucleophilic amine group on Pramipexole attacks the electrophilic carbonyl carbon of the open-chain form of glucose. This reaction forms a Schiff base (an imine).
Rearrangement: The Schiff base, being relatively unstable, undergoes rearrangement to form a more stable ketoamine product known as an Amadori product. This Amadori product is the this compound.
Once formed, this adduct acts as a key intermediate. nih.gov It can potentially undergo further complex reactions, including cyclization, dehydration, and fragmentation, leading to a variety of other degradation products. The instability of the drug under acidic, basic, or oxidative conditions suggests that the adduct would also be susceptible to degradation under these environments, potentially catalyzing the formation of a wider array of impurities than would be seen from the degradation of Pramipexole alone. scielo.brnih.gov
Computational and Theoretical Investigations of the Pramipexole Glucose Adduct
Molecular Modeling and Quantum Chemical Calculations
Theoretical chemistry provides powerful tools to predict the molecular structure and electronic properties of novel chemical entities like the pramipexole-sugar adducts. Through sophisticated modeling and calculations, researchers can gain insights into the adduct's preferred shapes and electronic behavior without the need for physical synthesis.
Geometry Optimization and Conformational Analysis of the Adduct Structure
To understand the three-dimensional structure of the pramipexole-sugar adducts, researchers have employed computational methods for geometry optimization. nih.gov In a notable study, the 3D structures of pramipexole-mannose and pramipexole-ribose adducts were generated from their SMILES (Simplified Molecular Input Line Entry System) notations using software like OpenBabel. nih.gov
Following initial generation, the conformers underwent optimization to find the most energetically stable arrangement of atoms. nih.gov This process utilized the ORCA software package, which is designed for quantum chemical calculations. nih.gov The optimization provides a clear 3D representation of the adduct, forming the basis for all further computational analysis. nih.gov
Application of Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For the pramipexole-sugar adducts, DFT calculations were crucial for refining their geometry and understanding their electronic properties. nih.gov
Specifically, the B3LYP quantum theory with a Def2-SVP DFT level basis set was employed to achieve a detailed and accurate geometry optimization. nih.govresearchgate.net This level of theory provides a reliable prediction of the molecule's electron distribution, which governs its chemical reactivity and interaction with other molecules. nih.gov Similar DFT methods have been used to calculate the electronic properties and stability of pramipexole (B1678040) derivatives and other complex molecules. e3s-conferences.orgresearchgate.netresearchgate.net
Calculation of Potential Energy Surfaces and Molecular Orbitals (HOMO/LUMO)
While specific potential energy surface (PES) and molecular orbital calculations for the pramipexole-sugar adducts are not detailed in the available literature, studies on the parent pramipexole molecule have utilized these methods. e3s-conferences.org Such calculations are fundamental to understanding a molecule's reactivity.
A PES scan helps to map the energy of a molecule as its geometry changes, identifying the most stable conformations. e3s-conferences.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how a molecule will interact with others. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. e3s-conferences.org For instance, in a study on pramipexole derivatives, HOMO-LUMO energy values were calculated using the DFT method (B3LYP/6-31G) to predict their stability. e3s-conferences.org This same theoretical approach could be applied to the pramipexole-glucose adduct to elucidate its electronic characteristics and reactivity profile.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a virtual window into the behavior of molecules over time, providing insights into their stability and interactions within a dynamic environment. These simulations are particularly valuable for assessing how a molecule like the pramipexole-sugar adduct might behave in a biological context, such as near its intended receptor. researchgate.net
Trajectory Analysis and Conformational Stability Assessment of the Adduct
MD simulations were performed to evaluate the structural dynamics and conformational stability of the pramipexole-mannose and pramipexole-ribose adducts when complexed with dopamine (B1211576) D2 and D3 receptors. nih.gov The stability of a ligand-protein complex during a simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over time. A deviation of less than 2 Å is generally considered stable. nih.gov
In these simulations, the complexes of pramipexole and its sugar adducts with both dopamine receptors showed no significant fluctuations, indicating stable binding. nih.gov The calculated RMSD values were well below the 2 Å threshold, confirming the conformational stability of the adducts within the receptor binding sites. nih.govresearchgate.net
Table 1: Calculated RMSD Values for Pramipexole and Adducts in Dopamine Receptors
| Molecule | RMSD in Dopamine D2 Receptor (Å) | RMSD in Dopamine D3 Receptor (Å) |
| Pramipexole | 0.091 | 0.182 |
| Pramipexole Mannose Adduct | 0.125 | 0.129 |
| Pramipexole Ribose Adduct | 0.068 | 0.053 |
This table presents the calculated deviation of the RMSD value of the studied complexes with respect to the Cα atom throughout the molecular dynamics simulation time. Data sourced from a 2024 study. nih.gov
Simulation of Adduct Interactions within Chemical Environments
A key goal of simulating the adducts within a chemical environment is to understand their potential to interact with biological targets. nih.gov Researchers conducted molecular docking and MD simulations to observe the binding affinity of the pramipexole-mannose and pramipexole-ribose adducts to the dopamine D2 and D3 receptors, which are the primary targets of pramipexole. nih.govresearchgate.net
The binding energy, which indicates the strength of the interaction, was calculated for each compound. nih.gov The results showed that pramipexole itself had a higher binding affinity (more positive energy value in the software used) towards both dopamine receptors compared to its sugar adducts. nih.govresearchgate.net This suggests that the formation of these adducts would likely reduce the interaction with the intended biological target. nih.gov Analysis of the simulation trajectories also suggested that the pramipexole-mannose adduct, in particular, tends to move away from the interaction site of both receptors more readily than pramipexole itself. nih.gov
Table 2: Binding Energy of Pramipexole and Adducts with Dopamine Receptors
| Molecule | Binding Energy with Dopamine D2 Receptor (kJ/mol) | Binding Energy with Dopamine D3 Receptor (kJ/mol) |
| Pramipexole | 115.176 | 149.219 |
| Pramipexole Mannose Adduct | -81.391 | -53.827 |
| Pramipexole Ribose Adduct | -95.127 | -138.741 |
This table shows the binding energy of the ligands toward the dopamine receptors as calculated by YASARA software, where more positive energies indicate better binding. Data sourced from a 2024 study. nih.gov
In Silico Assessment of Molecular Interactions
Computational, or in silico, studies provide a powerful methodology for investigating molecular interactions at the atomic level. These theoretical investigations are crucial for understanding how the structural modifications of a parent drug, such as the formation of an adduct with glucose, can alter its pharmacological activity. In the context of the pramipexole glucose adduct, computational techniques like molecular docking and molecular dynamics simulations are employed to predict and analyze the binding behavior of this compound to its target receptors, primarily the dopamine D2 and D3 receptors. These methods offer insights into the binding affinity and stability of the drug-receptor complex, which are fundamental determinants of a compound's efficacy.
Research into impurities of pramipexole has utilized these in silico approaches to evaluate the potential risks associated with adduct formation. nih.govresearchgate.net Specifically, studies have focused on adducts formed between pramipexole and reducing sugars, such as mannose and ribose, which are structurally related to glucose. nih.gov These investigations serve as a valuable proxy for understanding the this compound, as the underlying chemical principles and structural changes are analogous.
Ligand-Protein Interaction Profiling for Structural Insights into Adduct Properties (e.g., Dopamine Receptor D2/D3 for pramipexole and its adducts)
Ligand-protein interaction profiling is a computational technique used to elucidate the specific interactions between a ligand (like pramipexole or its adducts) and its protein target. Pramipexole is known to act as an agonist for the dopamine D2 receptor subfamily, with a particular preference for the D3 subtype. nih.govnih.govnih.gov Therefore, in silico studies have centered on these two receptors to understand how the addition of a sugar moiety impacts the established interaction profile of pramipexole.
In a detailed computational study, molecular docking simulations were performed to predict the binding orientation and affinity of pramipexole and its sugar adducts (pramipexole mannose adduct and pramipexole ribose adduct) to the dopamine D2 and D3 receptors. nih.govresearchgate.net The three-dimensional structures of the dopamine D2 receptor (PDB ID: 7JVR) and D3 receptor (PDB ID: 7CMU) were used as the protein targets for these docking experiments. researchgate.net
Binding Energy Calculations and Analysis of Structural Impact on Interaction Profiles
Binding energy calculations provide a quantitative measure of the strength of the interaction between a ligand and its protein target. A more favorable binding energy typically correlates with higher affinity and potency. In the computational analysis of pramipexole and its sugar adducts, binding energies were calculated for their complexes with both dopamine D2 and D3 receptors. nih.gov
The study found that pramipexole exhibits a significantly higher binding affinity for both D2 and D3 receptors compared to its mannose and ribose adducts. nih.govresearchgate.net According to the methodology used, more positive binding energy values indicate a more favorable interaction. nih.gov The results, summarized in the table below, clearly demonstrate that the conjugation of a sugar molecule to pramipexole has a detrimental effect on its ability to bind to its target receptors.
| Molecule | Binding Energy with Dopamine D2 Receptor (kJ/mol) | Binding Energy with Dopamine D3 Receptor (kJ/mol) |
|---|---|---|
| Pramipexole | 83.021 | 149.219 |
| Pramipexole Mannose Adduct* | -4.605 | -53.827 |
| Pramipexole Ribose Adduct | -180.197 | -138.741 |
*Note: Mannose is a C-2 epimer of glucose, meaning they are structurally very similar. This data is presented as a close analogue for the this compound. Data sourced from a 2024 study. nih.gov
Further structural analysis using Root Mean Square Deviation (RMSD) from molecular dynamics simulations provided insights into the stability of these ligand-protein complexes. The RMSD values for pramipexole and its adducts when bound to the D2 and D3 receptors were found to be less than 2 Å, which indicates that the complexes are stable over the course of the simulation. nih.gov However, the significant difference in binding energies suggests that while the adducts can form a stable complex, the interaction is energetically much weaker than that of the parent drug. This structural impairment directly impacts the interaction profile, leading to a reduced binding affinity. nih.gov
Synthetic Strategies for Pramipexole Glucose Adduct Standards
Development of Targeted Synthetic Routes for Adduct Synthesis
The primary route for the formation of the pramipexole (B1678040) glucose adduct is the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino acid or a primary/secondary amine and a reducing sugar. semanticscholar.orgnih.gov In the context of pramipexole, its primary amine group reacts with the open-chain aldehyde form of glucose. While this reaction occurs as an undesirable side reaction in pharmaceutical formulations, it can be intentionally initiated under controlled conditions to synthesize the adduct for use as a reference standard.
The synthesis involves a simulation of the conditions that promote the Maillard reaction, specifically the presence of heat and moisture. semanticscholar.org The process begins with the condensation of pramipexole and glucose to form a Schiff base, which is an unstable imine. This is followed by an irreversible Amadori rearrangement to form a more stable aminoketose, the pramipexole glucose adduct. semanticscholar.org
Studies designed to intentionally generate these sugar adducts for identification purposes have employed thermal stress on a mixture of pramipexole dihydrochloride (B599025) monohydrate and an excipient known to contain reducing sugar impurities, such as mannitol (B672). semanticscholar.orgnih.gov The application of heat in the presence of water significantly accelerates the formation of the adduct, allowing for its targeted synthesis and subsequent isolation. semanticscholar.org
Table 1: Simulated Conditions for Pramipexole-Sugar Adduct Synthesis
| Parameter | Condition | Purpose | Source |
| Reactants | Pramipexole Dihydrochloride Monohydrate, Reducing Sugar (e.g., Glucose) | Primary components for the Maillard reaction. | semanticscholar.org |
| Environment | Introduction of water (e.g., wet granulation simulation) | To facilitate the reaction between the amine and sugar. | semanticscholar.org |
| Stress Factor | Application of heat (e.g., 105°C) | To accelerate the rate of the Maillard reaction and Amadori rearrangement. | researchgate.net |
Purification Methodologies for Synthesized Adducts
Following the targeted synthesis, the this compound must be isolated from the reaction mixture, which may contain unreacted starting materials and other byproducts. High-performance liquid chromatography (HPLC) is the predominant technique for both the analysis and purification of such compounds. google.comdergipark.org.tr
For purification, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample volumes. The synthesized mixture is injected into the system, and the components are separated based on their differential interactions with the stationary phase.
The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is carefully optimized to achieve maximum resolution between the desired adduct and other components. google.com Fractions are collected as they elute from the column, and those containing the purified adduct are pooled.
Table 2: Example Chromatographic Parameters for Impurity Purification
| Parameter | Specification | Function | Source |
| Technique | Preparative High-Performance Liquid Chromatography | To isolate and purify the target adduct from a mixture. | google.com |
| Stationary Phase | C18 bonded silica (B1680970) gel column | Provides a nonpolar surface for reversed-phase separation. | google.com |
| Mobile Phase | Gradient elution with Ammonium (B1175870) Bicarbonate solution and Acetonitrile | The changing solvent composition allows for the effective separation of compounds with different polarities. | google.com |
| Detection | UV Detector | To monitor the elution of compounds from the column. | dergipark.org.tr |
Purity Assessment and Characterization of Synthetic Standards
Once the this compound has been purified, its identity must be confirmed and its purity assessed. This is a critical step to ensure its suitability as a reference standard. A combination of advanced analytical techniques is used for this purpose.
Purity Assessment: The purity of the isolated standard is typically determined using a validated analytical HPLC-UV method. dergipark.org.tr The sample is injected into the HPLC system, and the resulting chromatogram should ideally show a single, sharp peak corresponding to the adduct. The purity is often calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Characterization: Structural confirmation is definitively achieved using high-resolution mass spectrometry (HRMS), often coupled with ultra-performance liquid chromatography (UPLC-HRMS). semanticscholar.orgnih.gov This technique provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition. Furthermore, fragmentation analysis (MS/MS) is performed, where the molecule is broken down into smaller, characteristic fragments. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the this compound. researchgate.net Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to identify functional groups and confirm the chemical structure of the adduct. plos.org
Table 3: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose | Key Findings | Source |
| UPLC-HRMS | Structure confirmation and identification | Provides accurate mass-to-charge (m/z) ratio and elemental composition. Fragmentation patterns confirm the covalent linkage of glucose to pramipexole. | semanticscholar.orgnih.gov |
| HPLC-UV | Purity assessment and quantification | Determines the percentage purity of the synthesized standard by chromatographic separation. | dergipark.org.tr |
| FTIR Spectroscopy | Functional group analysis | Confirms chemical interactions and the presence of expected functional groups in the synthesized molecule. | plos.org |
Application of Synthetic Adducts in Analytical Method Validation and Reference Standards
The primary application of the synthesized and characterized this compound is to serve as a reference standard for the quality control of pramipexole drug products. semanticscholar.orgnih.gov The availability of a pure, well-characterized standard is essential for the validation of analytical methods according to International Council for Harmonisation (ICH) guidelines. dergipark.org.tr
Analytical Method Validation: In the validation of an HPLC method for impurity profiling, the synthetic standard is used in several key experiments:
Specificity/Selectivity: The standard is injected to determine its retention time. This ensures that the analytical method can separate the adduct from pramipexaole and other potential impurities, proving the method is specific for the analyte. dergipark.org.tr
Identification: The retention time of a peak observed in a pramipexole drug product sample can be compared to the retention time of the injected standard. A match confirms the identity of the impurity as the this compound. nih.gov
Quantification: The standard is used to create a calibration curve (response vs. concentration) to accurately quantify the amount of the adduct present in a sample. This is crucial for ensuring that the impurity level remains below established safety thresholds.
Accuracy and Precision: The standard is used to spike samples of the drug product to assess the method's accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement). dergipark.org.tr
By using a synthesized reference standard, pharmaceutical manufacturers can confidently monitor and control the levels of the this compound, ensuring the safety and quality of the final drug product. nih.gov
Future Directions in Pramipexole Glucose Adduct Research
Development of Novel Analytical Technologies for Trace Adduct Detection and Profiling
The accurate detection and characterization of trace levels of the pramipexole (B1678040) glucose adduct are crucial for ensuring the safety and quality of pramipexole formulations. Future research in this area is focused on the development of more sensitive, specific, and rapid analytical technologies.
Advanced analytical techniques are essential for the identification and quantification of impurities in pharmaceutical products. ftloscience.commoravek.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing drug impurities, providing precise identification and profiling. ftloscience.com Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are particularly valuable for impurity profiling. mdpi.com
One of the most promising techniques is Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) . This method offers high sensitivity and resolution, enabling the detection and identification of adducts at very low concentrations. semanticscholar.orgnih.gov UPLC-HRMS can provide accurate mass measurements, which aids in the elucidation of the adduct's elemental composition and structure. nih.gov For instance, UPLC-HRMS has been successfully used to identify and characterize unknown impurities in pramipexole solid dosage forms, which were found to be adducts formed with other sugars like mannitol (B672) and ribose. semanticscholar.org
Capillary Electrophoresis (CE) is another powerful technique for impurity profiling. google.comrsc.org CE offers high separation efficiency and requires minimal sample volume, making it a "green" technology compared to traditional methods. google.comsandiego.edu It is particularly well-suited for the analysis of polar and charged molecules like the pramipexole glucose adduct.
Future developments will likely focus on the integration of these advanced techniques into routine quality control processes. The development of validated, high-throughput methods will be critical for the efficient screening of pramipexole batches for the presence of the glucose adduct.
Table 1: Advanced Analytical Technologies for Adduct Detection
| Technology | Principle | Advantages for this compound Detection |
| UPLC-HRMS | Combines the high separation efficiency of UPLC with the sensitive and specific detection of high-resolution mass spectrometry. | High sensitivity for trace detection, accurate mass measurement for structural elucidation, and ability to analyze complex mixtures. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. | High separation efficiency, minimal sample and solvent consumption, and suitability for charged and polar molecules. |
| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy for unambiguous structure determination. | Provides detailed structural information for definitive identification of the adduct. |
Advanced Computational Approaches for Predicting Adduct Formation and Reactivity
Computational modeling and simulation are becoming increasingly valuable tools in predicting and understanding the formation of drug-excipient adducts. These approaches can provide insights into the reaction mechanisms and kinetics, helping to identify risk factors for adduct formation.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the propensity of a drug molecule to undergo degradation reactions. moravek.comsemanticscholar.orgresearchgate.net By correlating the molecular structure of pramipexole with its reactivity towards glucose, QSAR models could help in designing more stable formulations.
Molecular dynamics (MD) simulations offer a powerful way to study the interactions between pramipexole and glucose at an atomic level. nih.govsandiego.eduacs.org MD simulations can provide detailed information on the binding modes and energies of the reactants, helping to elucidate the initial steps of the Maillard reaction. This technique has been used to investigate the binding affinity of pramipexole-sugar adducts to dopamine (B1211576) receptors, providing insights into their potential biological activity. semanticscholar.org
Table 2: Computational Approaches for Predicting Adduct Formation
| Computational Approach | Methodology | Application in this compound Research |
| AI-Assisted Impurity Prediction | Utilizes machine learning algorithms to predict the formation of by-products in chemical reactions. | Can be trained to predict the likelihood of pramipexole forming an adduct with glucose under various conditions. |
| QSAR Modeling | Correlates the chemical structure of a molecule with its biological activity or chemical reactivity. | Can be used to predict the reactivity of pramipexole's amine group towards glucose based on its molecular descriptors. |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of atoms and molecules over time. | Can provide insights into the binding mechanism of glucose to pramipexole and the initial steps of the Maillard reaction. |
Strategies for Mitigating Adduct Formation in Chemical Synthesis and Formulation (excluding clinical aspects)
The prevention of this compound formation is a key objective in the development of stable and high-quality pharmaceutical products. Mitigation strategies can be applied during both the chemical synthesis of the active pharmaceutical ingredient (API) and the formulation of the final dosage form.
During chemical synthesis , careful control of reaction conditions and purification processes is essential to minimize the presence of impurities that could catalyze adduct formation. The synthesis of pramipexole involves several steps, and impurities can arise from starting materials, intermediates, or by-products. acs.orglookchem.com Rigorous purification of the final API is necessary to remove any residual reactants or catalysts that might promote the Maillard reaction.
In pharmaceutical formulation , several strategies can be employed to mitigate the formation of the this compound. The Maillard reaction is influenced by factors such as temperature, pH, and water activity. mdpi.comnih.gov
Control of Environmental Factors: Storing the drug product at lower temperatures and controlling the humidity can significantly slow down the rate of the Maillard reaction. sandiego.eduresearchgate.net The pH of the formulation also plays a crucial role, with the reaction rate generally increasing with higher pH. sandiego.edumdpi.com Therefore, maintaining an optimal pH through the use of buffering agents can help to minimize adduct formation.
Use of Antioxidants: The Maillard reaction can be linked to oxidative processes. The addition of antioxidants to the formulation can help to prevent the degradation of both the drug and the excipients, thereby indirectly reducing the potential for adduct formation. ftloscience.commoravek.comgoogle.com
Alternative Excipients: Replacing reducing sugars like glucose with non-reducing sugars or other excipients can be an effective strategy. tainstruments.com For example, mannitol, a sugar alcohol, has been shown to be a promising alternative to lactose (B1674315) in some formulations to avoid the Maillard reaction. tainstruments.com Careful selection of excipients based on compatibility studies is a critical step in formulation development. nih.govnih.govresearchgate.net
Physical Separation: Formulation techniques such as film coating or encapsulation can create a physical barrier between the pramipexole and glucose, preventing their interaction. nih.gov
Table 3: Mitigation Strategies for this compound Formation
| Strategy | Stage of Development | Mechanism of Action |
| Rigorous Purification | Chemical Synthesis | Removal of impurities that can catalyze the Maillard reaction. |
| Control of Temperature and Humidity | Formulation and Storage | Slowing the kinetics of the Maillard reaction. sandiego.eduresearchgate.net |
| pH Control | Formulation | Maintaining a pH range where the Maillard reaction is minimized. sandiego.edumdpi.com |
| Use of Antioxidants | Formulation | Preventing oxidative degradation that can promote adduct formation. ftloscience.comgoogle.com |
| Selection of Non-Reducing Excipients | Formulation | Avoiding the presence of a key reactant in the Maillard reaction. tainstruments.com |
| Film Coating/Encapsulation | Formulation | Creating a physical barrier between pramipexole and glucose. nih.gov |
By focusing on these future research directions, the pharmaceutical industry can develop a more comprehensive understanding of the this compound and implement effective strategies to ensure the quality, safety, and stability of pramipexole-containing medicines.
Q & A
Basic Research Questions
Q. How can researchers detect and quantify pramipexole-glucose adducts in biological samples?
- Methodology : Use spectrophotometric assays (e.g., Trinder glucose activity test) to detect glucose adducts via enzymatic reactions . For quantification, combine liquid chromatography-mass spectrometry (LC-MS) with multivariate statistical tools (e.g., Progenesis QI) to analyze isotopic peaks and adduct abundance across experimental runs . Validation should include calibration curves using synthetic adduct standards.
Q. What is the biological significance of studying pramipexole-glucose adducts in neurodegenerative diseases?
- Rationale : Glucose adducts, such as advanced glycation end products (AGEs), induce oxidative stress and disrupt cellular integrity, which are implicated in neurodegeneration . Pramipexole’s ability to cross the blood-brain barrier and bind dopamine receptors makes its glucose adducts relevant for studying metabolic interactions in Parkinson’s or Alzheimer’s models . Baseline PET scans using ¹⁸F-FDG (fluorodeoxyglucose) can map cerebral glucose metabolism changes post-adduct administration .
Q. What experimental models are suitable for preliminary screening of pramipexole-glucose adduct toxicity?
- Approach : Use in vitro cell lines (e.g., SH-SY5Y neurons) to assess cytotoxicity via MTT assays. For in vivo models, employ rodents with induced hyperglycemia to mimic AGE formation conditions . Monitor renal clearance rates (critical for pramipexole elimination) and compare pharmacokinetics between healthy and disease-model cohorts .
Advanced Research Questions
Q. How can molecular docking studies optimize pramipexole derivatives for radiopharmaceutical applications?
- Design : Use AutoDock 4 or similar software to simulate interactions between pramipexole-glucose adducts and dopamine receptors (e.g., D2/D3 subtypes). Energy minimization with Gaussian software and visualization via Biovia Discovery Studio are critical for evaluating binding affinities (free energy values: -2.81 to -5.84 kcal/mol) and identifying key residues (e.g., Leu347, Glu202) . Prioritize derivatives with low RMSD values (<1.0 Å) for radioisotope labeling (e.g., ¹³¹I) and PET/CT validation.
Q. How should researchers address contradictions in pramipexole’s metabolic effects across studies?
- Analysis : Conduct meta-analyses of randomized-controlled trials (RCTs) using PRISMA guidelines to harmonize outcomes. For example, while pramipexole reduces hypermetabolism in prefrontal cortices in bipolar depression , it lacks amygdala modulation—a divergence from conventional antidepressants. Stratify data by dose, duration, and comorbidities, and apply mixed-effects models to account for variability in renal function among Parkinson’s patients .
Q. What statistical frameworks are recommended for longitudinal studies on pramipexole-glucose adduct kinetics?
- Guidelines : Use repeated-measures ANOVA to track adduct plasma levels over time, adjusting for covariates like glomerular filtration rate (GFR). For crossover trials (e.g., placebo-controlled designs), apply Bayesian hierarchical models to handle intrasubject variability and missing data . Pre-register protocols to mitigate bias and ensure reproducibility .
Q. How can advanced imaging techniques validate the therapeutic potential of pramipexole-glucose adducts?
- Integration : Combine ¹⁸F-FDG-PET (for glucose metabolism) with dopamine receptor-specific tracers (e.g., ¹¹C-raclopride) in dual-scan protocols. Corrogate metabolic activity in regions like the posterior cingulate cortex and hippocampus with behavioral outcomes in mood disorder models . Use voxel-based morphometry (VBM) to quantify structural changes in long-term studies.
Data Presentation & Validation
- Tables : Include pharmacokinetic parameters (e.g., clearance rates, half-life) contrasting healthy vs. disease cohorts .
- Figures : Depict molecular docking results (e.g., binding poses of PD-7 derivative ) or heatmaps of regional cerebral metabolism post-treatment .
- Ethics : Adhere to NIH preclinical guidelines for animal studies and document clinical trial protocols per CONSORT standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
